(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Chiral purity Enantiomeric differentiation Peptidomimetics

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (CAS 52574-06-8), also referred to as 1-Methyl-5-oxo-L-proline or N-methyl-L-pyroglutamic acid, is a chiral, non-proteinogenic α-amino acid derivative within the pyrrolidinone class. It features a five-membered lactam ring bearing an N-methyl substituent and a carboxylic acid at the (2S) stereogenic center, yielding a molecular formula of C₆H₉NO₃ and molecular weight of 143.14 g·mol⁻¹.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 52574-06-8
Cat. No. B1358288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
CAS52574-06-8
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCN1C(CCC1=O)C(=O)O
InChIInChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1
InChIKeySHLYZEAOVWVTSW-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (CAS 52574-06-8) Is the Preferred Single-Enantiomer N-Methyl Pyroglutamate Building Block for Chiral Synthesis & Radiopharmaceutical R&D


(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (CAS 52574-06-8), also referred to as 1-Methyl-5-oxo-L-proline or N-methyl-L-pyroglutamic acid, is a chiral, non-proteinogenic α-amino acid derivative within the pyrrolidinone class [1]. It features a five-membered lactam ring bearing an N-methyl substituent and a carboxylic acid at the (2S) stereogenic center, yielding a molecular formula of C₆H₉NO₃ and molecular weight of 143.14 g·mol⁻¹ . The compound is a crystalline solid with a melting point of 148–150 °C, a predicted pKa of ~3.53, and a Consensus Log P of –0.25 . It is widely employed as a chiral building block in peptidomimetic design, radiopharmaceutical precursor synthesis, and medicinal chemistry programs requiring defined (S)-stereochemistry at the pyrrolidine α-carbon [1].

Generic Substitution Pitfalls: Why (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid Cannot Be Replaced by the Racemate, (R)-Enantiomer, or Non-Methylated Pyroglutamic Acid in Critical Applications


Superficially interchangeable analogs—specifically the racemic mixture (CAS 72442-37-6), the (R)-enantiomer (CAS 952345-00-5), and non-methylated L-pyroglutamic acid (CAS 98-79-3)—diverge from the target (S)-N-methyl compound across at least three critical axes: (i) stereochemical identity, where only the (S)-configured α-carbon matches the L-amino acid geometry required by most biological targets [1]; (ii) N-methylation status, which alters lipophilicity by approximately 1.7 log units relative to the non-methylated parent, eliminates the lactam N–H hydrogen-bond donor, and restricts backbone conformational freedom—properties exploited in N-methylated peptide design for enhanced metabolic stability and membrane permeability ; and (iii) differential thermal and storage stability, with the (R)-enantiomer requiring 2–8 °C storage versus room-temperature storage for the (S)-form, implying distinct solid-state stability profiles . The quantitative evidence below demonstrates that these structural distinctions translate into measurable performance differences in radiochemical synthesis, peptide bioactivity, and physicochemical behavior.

Quantitative Differentiation Evidence: (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid vs. Racemate, (R)-Enantiomer, and Non-Methylated L-Pyroglutamic Acid


Stereochemical Identity: (S)-Enantiomer vs. Racemate and (R)-Enantiomer in Biological Recognition Systems

The (S)-configured stereocenter at C-2 is essential for biological target recognition. In the natural product kendarimide A—a linear peptide reversing P-glycoprotein-mediated multidrug resistance in KB-C2 tumor cells at a 6 μM concentration—the N-terminal residue is exclusively N-methyl-L-pyroglutamic acid (pyroMeGlu), and Marfey's analysis confirmed the L-configuration of all residues [1]. The racemate (CAS 72442-37-6) possesses an undefined stereocenter (PubChem: Defined Atom Stereocenter Count = 0) and therefore cannot ensure the homochirality required for stereospecific peptide-receptor interactions [2]. The (R)-enantiomer (CAS 952345-00-5), while commercially available, carries distinct storage requirements (2–8 °C) versus room-temperature storage for the (S)-form, indicating differential solid-state stability that impacts long-term inventory management and reproducible experimental outcomes .

Chiral purity Enantiomeric differentiation Peptidomimetics

N-Methylation Impact: Lipophilicity and Hydrogen-Bonding Differentiation vs. Non-Methylated L-Pyroglutamic Acid

N-Methylation of the lactam nitrogen generates a measurable increase in lipophilicity compared to the non-methylated parent L-pyroglutamic acid (CAS 98-79-3). The target compound exhibits a Consensus Log P of –0.25 and an XLOGP3 of –0.58 , whereas L-pyroglutamic acid displays a Log P of approximately –1.95 [1], yielding a ΔLog P of ~+1.7 units—a substantial shift toward greater membrane permeability. Simultaneously, N-methylation eliminates the lactam N–H hydrogen-bond donor (HBD count remains 1 from the carboxylic acid only), while L-pyroglutamic acid possesses two HBDs (carboxylic acid + lactam N–H) [2]. This reduction in HBD count partially satisfies Veber's rule criteria (rotatable bonds ≤10, TPSA ≤140) with a favorable Veber score of 0.0, whereas computational drug-likeness filters for the non-methylated analog may be adversely affected by the additional polar interaction capacity .

Lipophilicity N-methylation Peptide design Conformational restriction

Synthetic Yield and Versatility in Radiopharmaceutical Precursor Preparation vs. Non-Methylated (S)-5-Oxopyrrolidine-2-carboxylic Acid

In the synthesis of P2X7R radioligand precursors, Gao et al. (2019) employed (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid as a starting material for a one-step coupling with 2-halo-3-(trifluoromethyl)benzylamines, yielding the desmethyl-halo-GSK1482160 precursors in 45–93% isolated yields [1]. The non-methylated analog (S)-5-oxopyrrolidine-2-carboxylic acid was used as an alternative starting material in the same study, but the N-methyl substituent in the target compound pre-installs the methyl group required for the final [¹¹C]CH₃OTf N-methylation step, eliminating a synthetic operation. The subsequent [¹¹C]methylation of the desmethyl precursors proceeded in 40–50% decay-corrected radiochemical yield with >99% radiochemical purity and molar activities of 370–740 GBq·μmol⁻¹ [1]. The final halo-GSK1482160 ligands demonstrated binding affinities (Ki) of 1.9–54.2 nM at the human P2X7 receptor, with the iodide analog (derived from the (S)-N-methyl building block pathway) achieving the highest potency at Ki = 1.9 nM [2].

Radiopharmaceutical synthesis P2X7 receptor PET imaging One-step coupling

Thermal and Physical Property Differentiation: Melting Point, Density, and pKa vs. Non-Methylated Pyroglutamic Acid

The N-methyl substituent substantially alters solid-state thermal behavior. The target compound exhibits a melting point of 148–150 °C with a predicted density of 1.319 ± 0.06 g·cm⁻³ and a predicted pKa of 3.53 ± 0.20 . In comparison, L-pyroglutamic acid melts significantly higher at 160–163 °C (lit.) , representing a ΔTm of approximately –12 to –15 °C. This melting-point depression is consistent with the loss of the intermolecular lactam N–H···O=C hydrogen-bonding network present in crystalline pyroglutamic acid. The lower melting point of the N-methyl derivative confers practical advantages in hot-melt formulation screening and simplifies purity determination by differential scanning calorimetry (DSC), as the sharp melt endotherm is well-separated from common organic solvent boiling ranges . The predicted pKa of 3.53 places the carboxylic acid in a slightly weaker acid range than typical α-amino acids, which has implications for ionization state at physiological pH and for extraction protocols during workup.

Solid-state properties Crystallinity Formulation Quality control

Commercial Purity Specifications and Analytical Documentation Availability vs. Racemate and (R)-Enantiomer

The (S)-enantiomer is the predominant commercially offered form, available from multiple reputable vendors at purities ranging from 95% to 98% with batch-specific analytical documentation. Bidepharm supplies the compound at 98% standard purity with NMR, HPLC, and GC quality reports . Sigma-Aldrich (via Ambeed) offers 98% purity with Certificates of Analysis . Fluorochem provides 95% purity with full SDS documentation including GHS classification . In contrast, the (R)-enantiomer (CAS 952345-00-5) is offered at ≥95% purity by fewer suppliers and requires refrigerated storage (2–8 °C) that introduces cold-chain logistics costs . The racemic mixture (CAS 72442-37-6) is commonly listed at 97% purity but lacks stereochemical definition, making it unsuitable for applications requiring enantiomeric purity .

Procurement quality Analytical documentation Vendor comparison Purity specification

Role as N-Methylpyroglutamic Acid Residue in Bioactive Peptide Kendarimide A: Structural Necessity vs. Non-Methylated Pyroglutamic Acid

Kendarimide A, a linear peptide isolated from the marine sponge Haliclona sp., reversed P-glycoprotein-mediated multidrug resistance in KB-C2 tumor cells at a concentration of 6 μM. The N-terminal residue was unequivocally established as N-methylpyroglutamic acid (pyroMeGlu) by 2D NMR and FAB-MS, and its absolute configuration was confirmed as L-form via Marfey's analysis of the acid hydrolysate [1]. The N-methylation of the pyroglutamate residue is not incidental: the peptide features multiple N-methyl amino acid residues throughout its sequence, a structural motif associated with enhanced metabolic stability, increased lipophilicity, and conformational restriction—properties that non-methylated pyroglutamic acid cannot impart [2]. The synthetic route to the pyroMeGlu residue developed in the same study provides a defined methodology for incorporating this specific building block into synthetic MDR-reversal peptide analogs [1].

Multidrug resistance reversal P-glycoprotein N-methylated peptides Marine natural products

Optimal Deployment Scenarios for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Where the Evidence Supports Prioritization Over Analogs


PET Radiopharmaceutical Precursor Synthesis Requiring Pre-installed N-Methyl Functionality

In ¹¹C-based PET tracer development, where the 20.4-minute carbon-11 half-life imposes severe time constraints on multi-step radiosynthesis, (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid serves as the optimal starting material because the N-methyl group is already installed on the pyrrolidinone ring. As demonstrated by Gao et al. (2019), this enables a single-step coupling to generate desmethyl precursors in up to 93% yield, followed by on-cassette [¹¹C]methylation to afford the final radioligand with >99% radiochemical purity [1]. The non-methylated analog (S)-5-oxopyrrolidine-2-carboxylic acid would require an additional N-methylation step that is incompatible with the abbreviated ¹¹C synthesis timeline. The resulting ligands achieved sub-nanomolar to low-nanomolar Ki values (1.9–54.2 nM) at the human P2X7 receptor, a target implicated in neuroinflammation imaging [1].

Stereospecific Peptidomimetic Design Targeting P-Glycoprotein-Mediated Multidrug Resistance

For structure-activity relationship (SAR) programs aimed at P-gp mediated MDR reversal, the (S)-N-methylpyroglutamic acid building block has natural-product precedent as the N-terminal residue of kendarimide A, which reversed MDR in KB-C2 cells at 6 μM [2]. The defined (S)-stereochemistry is critical, as Marfey's analysis confirmed the L-configuration of all residues in the natural product. Use of the racemic mixture (CAS 72442-37-6) would introduce enantiomeric heterogeneity that confounds SAR interpretation and potentially reduces potency. The N-methylation of the pyroglutamate residue contributes to the peptide's metabolic stability and conformational restriction, properties that N-methylation is well-established to enhance in peptide therapeutics [3].

Chiral Building Block for Asymmetric Synthesis of β-Substituted Pyroglutamic Acid Derivatives

The (S)-enantiomer serves as a precursor for (S)-methyl N-methylpyroglutamate, which can be elaborated to N-(E-enoyl)pyroglutamate Michael acceptors used as chiral auxiliaries in asymmetric Michael addition reactions with nucleophilic glycine equivalents [4]. This methodology delivers enantiomerically pure β-substituted pyroglutamic acids, important intermediates for tailored amino acid synthesis. The (R)-enantiomer (CAS 952345-00-5) provides access to the opposite enantiomeric series, but its limited commercial availability (primarily through BOC Sciences at ≥95% purity with refrigerated storage) constrains large-scale implementation. Procurement of the (S)-form at 98% purity from multiple competing vendors provides superior cost-positioning and supply assurance for multi-step asymmetric synthesis campaigns .

Analytical Reference Standard for HPLC Method Development in Chiral Amino Acid Analysis

The (S)-enantiomer with defined InChIKey (SHLYZEAOVWVTSW-BYPYZUCNSA-N) and MDL number (MFCD19228297) serves as an authenticated single-enantiomer standard for chiral HPLC method development and validation . Its distinct melting point (148–150 °C) and UV-transparent pyrrolidinone chromophore facilitate purity verification by DSC and HPLC-UV, respectively. The compound is explicitly marketed as an analytical standard for HPLC by Clearsynth . In comparative chiral separations, the (S)-enantiomer can serve as the retention-time marker to resolve the (R)-enantiomer and quantify enantiomeric excess in reaction products, a capability that neither the racemate nor the non-methylated analog can provide with equivalent chromatographic resolution due to the absence of the N-methyl chromophoric shift.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.